ML347

ALK2 Selectivity BMP signaling

BMP/TGF-β researchers often struggle to assign phenotypes to ALK2 vs. ALK3 due to cross-reactive inhibitors. ML347 (LDN 193719) solves this with >300-fold selectivity for ALK2 over ALK3. - ALK1 IC50=46 nM, ALK2 IC50=32 nM; cellular BMP4 inhibition IC50=152 nM - >300-fold selectivity over ALK3 eliminates confounding off-target effects - Clean kinase profile: inactive against ALK4, ALK5, ALK6, KDR/VEGFR2 - Well-characterized in vivo DMPK; supplied with COA, HPLC/MS data - Research-use-only compound available globally for laboratory procurement

Molecular Formula C22H16N4O
Molecular Weight 352.4 g/mol
Cat. No. B609147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML347
SynonymsML-347;  ML347;  ML 347;  LDN193719;  LDN-193719;  LDN 193719.
Molecular FormulaC22H16N4O
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2
InChIInChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3
InChIKeyFVRYPYDPKSZGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML347: High-Purity ALK1/ALK2 Inhibitor for TGF-β/BMP Signaling Pathway Studies


ML347 (also referred to as LDN 193719) is a synthetic small molecule developed as an MLPCN probe [1]. It functions as a potent inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting the activin receptor-like kinases ALK1 and ALK2 [2]. ML347 is characterized by a pyrazolo[1,5-a]pyrimidine core with a distinct 5-quinoline substituent, which contributes to its unique selectivity profile [3].

ML347: Why Generic Substitution with Other ALK2 Inhibitors Fails to Deliver the Same Scientific Outcome


The ALK2/BMP signaling pathway is a complex and context-dependent biological system where the balance between ALK2 and closely related receptors like ALK3 dictates cellular response. While several BMP inhibitors are commercially available, they often exhibit significant cross-reactivity or insufficient selectivity windows. The unique molecular structure of ML347, specifically the 5-quinoline moiety, was rationally designed to differentiate ALK2 from ALK3 [1]. This structural distinction translates into a unique selectivity profile, particularly an unprecedented selectivity for ALK2 over ALK3, that is not matched by other widely used BMP inhibitors such as LDN-193189, DMH1, K02288, or dorsomorphin [2]. Using a less selective analog will likely result in simultaneous inhibition of ALK3, confounding phenotypic results and preventing the precise deconvolution of ALK2-specific biology.

ML347: Quantifiable Differentiation from Key BMP Pathway Inhibitor Comparators


ML347 Exhibits Unmatched ALK2 vs. ALK3 Selectivity Compared to Other BMP Inhibitors

ML347 demonstrates an unprecedented >300-fold selectivity for ALK2 over ALK3 in kinase assays [1]. This is a direct and crucial point of differentiation from other widely used BMP inhibitors, including LDN-193189 (which is only ~6-fold selective for ALK2 over ALK3) and DMH1 (which is only ~10-20 fold selective) [2]. Even the more potent inhibitor K02288 (ALK2 IC50 = 1.1 nM) shows only a ~31-fold selectivity for ALK2 over ALK3 . This specific selectivity profile of ML347 allows for the study of ALK2-dependent signaling without significant off-target effects on the closely related ALK3 receptor.

ALK2 Selectivity BMP signaling

ML347 Maintains Functional Potency in Cellular BMP Signaling Assays Despite Lower Potency on Isolated Kinase Domains

In a cell-based BMP-responsive luciferase reporter assay (C2C12BRA cells stimulated with BMP4), ML347 inhibits signaling with an IC50 of 152 nM [1]. This is in contrast to K02288, which despite being more potent against the isolated ALK2 kinase domain (IC50 = 1.1 nM) , shows an IC50 of ~100 nM in a similar BMP4-induced SMAD1/5/8 activation assay . The comparable cellular potency, despite a ~30-fold difference in kinase inhibition, underscores the superior cell permeability or target engagement of ML347 in a relevant cellular context. Dorsomorphin, another first-generation BMP inhibitor, shows a much weaker IC50 of 470 μM in a similar cell-based assay .

Cellular potency BMP4 Functional assay

ML347 Exhibits High Plasma Protein Binding with Consistent Interspecies Predictability

ML347 displays high plasma protein binding, with a free fraction (Fu) of approximately 0.01-0.015 (1.0-1.5% free) in human, rat, and mouse plasma [1]. This is a key characteristic for its use in in vivo studies, as the high binding is consistent across common preclinical species. For comparison, LDN-193189 also shows high plasma protein binding (>99%) but its free fraction is not as consistently reported across species . The consistent interspecies protein binding profile for ML347 simplifies the interpretation of in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies and facilitates cross-species extrapolation.

DMPK Plasma protein binding In vivo

ML347 Demonstrates an Exceptionally Clean Kinase Selectivity Profile vs. Related Family Members

A comprehensive kinase selectivity panel reveals that ML347 is completely inactive (IC50 >100 μM) against a range of related and unrelated kinases, including ALK4, ALK5, TGFBR2, AMPK, and VEGFR2 (KDR) [1]. It exhibits only weak activity against ALK6 (IC50 = 9.8 μM) [1]. This contrasts with the broader activity profile of LDN-193189, which potently inhibits ALK2, ALK3, and ALK6 (IC50s = 5, 30, and ~16 nM, respectively) [2], and K02288, which also inhibits ALK1 and ALK6 (IC50s = 1.8 and 6.4 nM) . The minimal off-target activity of ML347 ensures that observed biological effects can be confidently attributed to ALK1/ALK2 modulation.

Kinase profiling Off-target activity Specificity

ML347: Key Research and Industrial Application Scenarios


Deconvolution of ALK2-Specific Biology in Complex Cellular Models

Researchers studying BMP/TGF-β signaling in complex cellular models (e.g., induced pluripotent stem cells, primary cell cultures, co-cultures) where both ALK2 and ALK3 are expressed can use ML347 to specifically interrogate ALK2-mediated processes. Its >300-fold selectivity over ALK3 [1] allows for the assignment of functional phenotypes (e.g., SMAD1/5 phosphorylation, downstream gene expression, cellular differentiation) specifically to ALK2 activation, without the confounding influence of concurrent ALK3 inhibition.

In Vivo Target Validation and PK/PD Studies Requiring a Reliable ALK1/2 Inhibitor

For in vivo target validation studies in rodent models, ML347 is a preferred chemical probe. Its well-characterized DMPK properties, including consistent high plasma protein binding across species [1] and defined routes of administration (e.g., intraperitoneal injection) [2], provide a robust and predictable PK/PD profile. This allows researchers to confidently link observed therapeutic or phenotypic effects in vivo to the specific inhibition of ALK1/2.

Development of Highly Specific, Second-Generation ALK2 Inhibitors for Therapeutic Indications

Drug discovery programs aiming to develop next-generation ALK2 inhibitors for conditions such as fibrodysplasia ossificans progressiva (FOP) or diffuse intrinsic pontine glioma (DIPG) can use ML347 as a benchmark reference compound and chemical starting point. Its potent cellular activity (IC50 = 152 nM) [1] and exceptionally clean kinase selectivity profile establish a high standard for new chemical entities to match or surpass, particularly in terms of achieving a broad therapeutic window.

Differentiating ALK1 vs. ALK2 Function in Angiogenesis and Vascular Biology Studies

ML347 is a potent inhibitor of both ALK1 (IC50 = 46 nM) and ALK2 (IC50 = 32 nM) [1]. While not completely differentiating these two receptors, it is a valuable tool in angiogenesis and vascular biology research to study the combined role of these closely related receptors in endothelial cell function. Its inactivity against VEGFR2 (KDR) is a critical advantage over other BMP inhibitors like dorsomorphin, which has significant anti-VEGFR2 activity, ensuring that observed effects on angiogenesis are due to ALK1/2 blockade and not off-target VEGF pathway inhibition.

Technical Documentation Hub

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